molecular formula C19H18N2O B5620981 N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide

Cat. No.: B5620981
M. Wt: 290.4 g/mol
InChI Key: QKMBIXLTDXHSMF-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides It features a naphthalene ring system substituted with a carboxamide group at the 1-position and a dimethylamino group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-(dimethylamino)aniline and naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium catalyst in a cross-coupling reaction can facilitate the formation of the desired amide bond with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Lacks the dimethylamino group, resulting in different electronic properties and reactivity.

    4-(dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior and applications.

Uniqueness

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide is unique due to the presence of both the naphthalene ring and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)16-12-10-15(11-13-16)20-19(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBIXLTDXHSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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